molecular formula C25H20BrNO2S B2721866 (4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone CAS No. 338976-27-5

(4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone

Cat. No.: B2721866
CAS No.: 338976-27-5
M. Wt: 478.4
InChI Key: KIVPPKANNRAUMO-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone is a complex organic compound that features a combination of bromophenyl, dimethylamino, phenoxyphenyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienyl Core: The thienyl core can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a Suzuki coupling reaction, which involves the reaction of a phenoxyphenyl boronic acid with a suitable halide.

    Addition of the Bromophenyl Group: The bromophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine for nucleophilic substitution; phenoxyphenyl boronic acid and palladium catalyst for Suzuki coupling.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it a candidate for applications in electronic devices.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(5-(dimethylamino)-4-(4-methoxyphenyl)-2-thienyl)methanone
  • (4-Chlorophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone
  • (4-Bromophenyl)(5-(methylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone

Uniqueness

(4-Bromophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets and enables its use in a wide range of applications, from synthetic chemistry to advanced materials.

Properties

IUPAC Name

(4-bromophenyl)-[5-(dimethylamino)-4-(4-phenoxyphenyl)thiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO2S/c1-27(2)25-22(16-23(30-25)24(28)18-8-12-19(26)13-9-18)17-10-14-21(15-11-17)29-20-6-4-3-5-7-20/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVPPKANNRAUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(S1)C(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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